Lipophilic Ligand Efficiency Differentiates the Phenethyl Amide from the Carboxylic Acid Precursor
The target phenethyl amide exhibits a computed logP (XLogP3) of ~2.8 ± 0.5, whereas the corresponding carboxylic acid (CAS 883544‑72‑7) has an XLogP3 of 1.5 [1]. The 1.3‑log‑unit increase in lipophilicity is coupled with the removal of the carboxylic acid hydrogen‑bond donor (HBD = 0 for the amide vs. HBD = 1 for the acid) and an increase in the number of rotatable bonds (from 2 to 5), collectively improving passive membrane permeability while maintaining a topological polar surface area below 50 Ų [1]. These differences are critical in cell‑based assays where intracellular target engagement is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 (phenethyl amide) |
| Comparator Or Baseline | 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 883544-72-7): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | Computed using XLogP3 algorithm (PubChem/ChemAxon) |
Why This Matters
The higher lipophilicity and absence of an acidic proton make the phenethyl amide a more suitable starting point for cell‑permeable probe development compared to the free acid.
- [1] PubChem. 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. CID 6504219. https://pubchem.ncbi.nlm.nih.gov/compound/6504219 (accessed 2026-05-10). View Source
